REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[S:7][CH:6]=[C:5]([C:8]([O:10][CH3:11])=[O:9])[CH:4]=1.CC(C)=[O:14]>[N+]([O-])([O-])=O.[Ag+]>[OH:14][CH2:2][C:3]1[S:7][CH:6]=[C:5]([C:8]([O:10][CH3:11])=[O:9])[CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC(=CS1)C(=O)OC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 2 h the resulting precipitate was filtered
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
the ethereal extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
gave an oily residue, which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica with ethyl acetate-light petroleum 60°-80°
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=CS1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |